molecular formula C7H13NO2S B2667084 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide CAS No. 1936547-59-9

2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide

Cat. No.: B2667084
CAS No.: 1936547-59-9
M. Wt: 175.25
InChI Key: BDUUZNFMEZAKLO-UHFFFAOYSA-N
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Description

2-Thia-7-azaspiro[35]nonane 2,2-dioxide is a heterocyclic compound that features a spiro structure, incorporating both sulfur and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiol with an aziridine derivative, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of a base, such as sodium hydroxide, and an oxidizing agent like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide group back to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted spiro compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms within the spiro structure can form specific interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Thia-7-azaspiro[3.5]nonane: Lacks the dioxide functionality, leading to different chemical reactivity.

    2-Oxa-7-azaspiro[3.5]nonane: Contains an oxygen atom instead of sulfur, resulting in different physical and chemical properties.

    2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride: The hydrochloride salt form, which may have different solubility and stability characteristics.

Uniqueness

This compound is unique due to its combination of sulfur and nitrogen atoms within a spiro structure, along with the presence of the dioxide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2λ6-thia-7-azaspiro[3.5]nonane 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c9-11(10)5-7(6-11)1-3-8-4-2-7/h8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUUZNFMEZAKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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